molecular formula C16H32O2 B12652498 2-(Decyloxy)cyclohexan-1-ol CAS No. 70092-45-4

2-(Decyloxy)cyclohexan-1-ol

Cat. No.: B12652498
CAS No.: 70092-45-4
M. Wt: 256.42 g/mol
InChI Key: KVBCPXQQODIKLZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The compound 2-(decyloxy)cyclohexan-1-ol belongs to the class of cyclohexanol derivatives characterized by the presence of both hydroxyl (-OH) and ether (-O-) functional groups. According to IUPAC nomenclature rules, the systematic name is derived through a hierarchical prioritization of functional groups and substituents. The parent structure is cyclohexanol (a six-membered carbocyclic alcohol), with the hydroxyl group positioned at carbon 1 of the cyclohexane ring.

The "decyloxy" prefix indicates a decyl chain (a 10-carbon alkyl group) attached via an ether linkage to carbon 2 of the cyclohexane ring. This substituent is numbered according to its position relative to the hydroxyl group, following the lowest locant principle. The full IUPAC name, 2-decoxycyclohexan-1-ol, reflects this structural arrangement (C16H32O2), where the molecular formula confirms the presence of 16 carbon atoms, 32 hydrogen atoms, and two oxygen atoms. The compound’s SMILES notation (CCCCCCCCCCOC1CCCCC1O) further illustrates the connectivity: a decyl chain (CCCCCCCCCCO-) bonded to the cyclohexanol scaffold at position 2.

Historical Context of Cyclohexanol Derivatives in Organic Chemistry

Cyclohexanol derivatives have played a pivotal role in organic chemistry since the early 20th century, particularly in the development of surfactants, plasticizers, and pharmaceutical intermediates. The structural flexibility of the cyclohexane ring—capable of adopting chair, boat, or twist-boat conformations—has made it a subject of extensive stereochemical studies. The introduction of ether-linked alkyl chains, as seen in 2-(decyloxy)cyclohexan-1-ol, emerged from mid-20th-century research into nonionic surfactants, where the combination of hydrophilic (hydroxyl) and hydrophobic (alkyl) groups proved effective in stabilizing emulsions.

Historically, the synthesis of such hybrid compounds relied on nucleophilic substitution reactions between cyclohexanol derivatives and alkyl halides. For example, the Williamson ether synthesis—a reaction between an alkoxide ion and an alkyl halide—was frequently employed to introduce ether functionalities into cyclic alcohols. The development of 2-(decyloxy)cyclohexan-1-ol and related analogues coincided with advancements in chromatographic purification techniques, enabling the isolation of stereoisomers and ensuring high purity for industrial applications.

Position Within Alcohol-Ether Functional Group Hybrid Compounds

2-(Decyloxy)cyclohexan-1-ol exemplifies a hybrid functional group architecture, combining the reactivity of alcohols with the stability of ethers. The hydroxyl group at position 1 confers polarity and hydrogen-bonding capability, while the ether-linked decyl chain enhances lipophilicity, as evidenced by the compound’s calculated partition coefficient (LogP = 5.2). This dual functionality places it within a broader category of amphiphilic molecules, which exhibit solubility in both aqueous and organic media depending on environmental conditions.

The spatial arrangement of these groups influences the compound’s physicochemical behavior. For instance, the equatorial position of the decyloxy group in the lowest-energy chair conformation minimizes steric hindrance with the cyclohexane ring, whereas the axial hydroxyl group participates in intramolecular hydrogen bonding with adjacent oxygen atoms. Such conformational dynamics have been studied using computational models (e.g., PubChem’s 3D conformer analysis) and spectroscopic methods, revealing insights into stability and reactivity patterns.

Properties

CAS No.

70092-45-4

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

2-decoxycyclohexan-1-ol

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h15-17H,2-14H2,1H3

InChI Key

KVBCPXQQODIKLZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1CCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Decyloxy)cyclohexan-1-ol typically involves the reaction of cyclohexanol with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond between the cyclohexanol and the decyl group.

Industrial Production Methods

Industrial production of 2-(Decyloxy)cyclohexan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Decyloxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The decyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal.

    Reduction: Formation of decylcyclohexane.

    Substitution: Formation of various substituted cyclohexanols depending on the reagent used.

Scientific Research Applications

2-(Decyloxy)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Decyloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The decyloxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkyl/Alkenyl Substituents

(a) 2-(But-3-en-1-yl)cyclohexan-1-ol
  • Structure : Features a butenyl (-CH₂CH₂CH=CH₂) substituent instead of decyloxy.
  • Key Data :
    • ¹H NMR : Peaks at 5.85–5.76 (m, 1H, alkene), 3.25–3.15 (m, 1H, hydroxyl-bearing carbon) .
    • ¹³C NMR : 139.1 (alkene), 74.5 (hydroxyl-bearing carbon) .
  • Comparison: The absence of an ether oxygen and the presence of an unsaturated alkenyl group reduce polarity compared to 2-(decyloxy)cyclohexan-1-ol.
(b) 2-(Pent-4-yn-1-yl)cyclohexan-1-ol (CAS 88854-26-6)
  • Structure : Substituted with a terminal alkyne (-C≡CH₂) group.
  • Key Data :
    • Molecular formula: C₁₁H₁₈O .
  • This structural difference may lead to distinct solubility and aggregation behaviors .

Ether and Sulfonyl Derivatives

(a) 2-Ethoxycyclohexan-1-ol (CAS 2979-26-2)
  • Structure : Ethoxy (-OCH₂CH₃) substituent.
  • Key Data :
    • Molecular weight: 144.214 g/mol .
  • Comparison : The shorter ethoxy group reduces hydrophobicity, leading to higher water solubility compared to 2-(decyloxy)cyclohexan-1-ol. This impacts applications in formulations requiring hydrophilic-lipophilic balance (HLB) adjustments .
(b) 2-((4-Methoxyphenyl)sulfonyl)cyclohexan-1-ol
  • Structure : Contains a sulfonyl (-SO₂-) group linked to a methoxyphenyl ring.
  • Key Data :
    • Synthesis : Prepared via a DABSO-based three-component reaction using 4-methoxyphenylmagnesium bromide and cyclohexene oxide (81% yield) .
    • ¹H NMR : Aromatic protons at ~7.6–6.9 ppm and a hydroxyl proton at ~3.2 ppm .
  • Comparison: The sulfonyl group enhances polarity and acidity of the hydroxyl group, making it more reactive in hydrogen-bonding interactions. This contrasts with the non-polar decyloxy group, which prioritizes hydrophobic interactions .
(a) 2-(4-Hydroxybenzyl)-cyclohexan-1-ol Derivatives
  • Structure : Substituted with a 4-hydroxybenzyl group.
  • Applications: Serve as juvenoids (insect juvenile hormone mimics) .
  • Comparison : The hydroxybenzyl group enables π-π stacking and receptor binding, critical for biological activity. In contrast, the decyloxy group’s long alkyl chain may favor membrane disruption or surfactant behavior .

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Comparison of Cyclohexanol Derivatives

Compound Substituent Molecular Formula Key Properties/Applications Reference
2-(Decyloxy)cyclohexan-1-ol -O-C₁₀H₂₁ C₁₆H₃₂O₂ Amphiphilic; potential surfactant applications
2-Ethoxycyclohexan-1-ol -OCH₂CH₃ C₈H₁₆O₂ Higher water solubility; HLB modulation
2-((4-Methoxyphenyl)sulfonyl) -SO₂-C₆H₄-OCH₃ C₁₃H₁₈O₄S Polar, acidic hydroxyl; catalytic applications
2-(4-Hydroxybenzyl) derivative -CH₂-C₆H₄-OH C₁₃H₁₈O₂ Juvenoids; insect hormone mimics

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